molecular formula C23H31N3O B10766476 1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide

1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide

Cat. No.: B10766476
M. Wt: 374.6 g/mol
InChI Key: UCTCCIPCJZKWEZ-YGYNLGCDSA-N
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Description

1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide is a synthetic cannabinoid, a class of compounds that mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is part of a broader group of synthetic cannabinoids that have been developed for research purposes and, unfortunately, have also been found in illegal products .

Preparation Methods

The synthesis of 1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide involves several steps. The synthetic route typically starts with the preparation of the indazole core, followed by the introduction of the pentyl chain and the tricyclo[3.3.1.13,7]dec-1-yl group. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide has several scientific research applications:

    Chemistry: It is used to study the structure-activity relationships of synthetic cannabinoids and to develop new compounds with potential therapeutic benefits.

    Biology: Researchers use this compound to investigate the biological effects of synthetic cannabinoids on cellular and molecular processes.

    Medicine: It is studied for its potential therapeutic applications, including pain management and treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide involves binding to cannabinoid receptors (CB1 and CB2) in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. By binding to these receptors, the compound can modulate their activity and produce effects similar to those of natural cannabinoids .

Comparison with Similar Compounds

1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide is unique compared to other synthetic cannabinoids due to its specific structural features, such as the tricyclo[3.3.1.13,7]dec-1-yl group. Similar compounds include:

Properties

Molecular Formula

C23H31N3O

Molecular Weight

374.6 g/mol

IUPAC Name

N-(1-adamantyl)-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indazole-3-carboxamide

InChI

InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27)/i1D3,2D2,3D2,6D2

InChI Key

UCTCCIPCJZKWEZ-YGYNLGCDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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